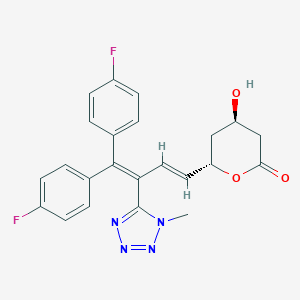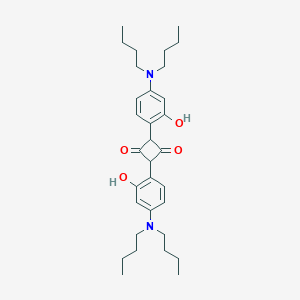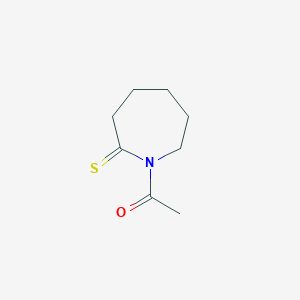![molecular formula C10H11NO B038432 Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI) CAS No. 121676-02-6](/img/structure/B38432.png)
Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI) is a cyclic organic compound that is widely used in scientific research. It is a nitrogenous heterocyclic compound with a three-membered ring containing one nitrogen atom and two carbon atoms. Aziridine is a highly reactive compound that can undergo various chemical reactions, making it a useful tool in many scientific fields.
Mécanisme D'action
Aziridine is a highly reactive compound that can undergo various chemical reactions. It can react with nucleophiles, such as amines and thiols, to form stable adducts. Aziridine can also undergo ring-opening reactions, where the ring is opened and a new functional group is added. Additionally, aziridine can undergo ring-closing reactions, where the ring is closed and a cyclic compound is formed.
Biochemical and Physiological Effects:
Aziridine has been shown to have a range of biochemical and physiological effects. It has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Aziridine has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics. Additionally, aziridine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Aziridine has several advantages for use in lab experiments. It is a highly reactive compound that can undergo various chemical reactions, making it a useful tool in organic synthesis. Aziridine is also a versatile compound that can be used in the development of new drugs and polymers. However, aziridine is also a highly toxic and reactive compound that requires careful handling and storage. It can also be difficult to control the reactivity of aziridine in some reactions, leading to unwanted side reactions.
Orientations Futures
There are several future directions for research involving aziridine. One area of research is the development of new drugs based on aziridine. Aziridine can act as a pharmacophore and bind to specific receptors in the body, making it a potential candidate for the development of new drugs. Another area of research is the synthesis of new polymers based on aziridine. Aziridine can undergo ring-opening polymerization to form polyaziridines, which have potential applications in the development of new materials. Additionally, research could focus on the development of new methods for synthesizing aziridine, as well as the development of new reactions that utilize aziridine.
Méthodes De Synthèse
Aziridine can be synthesized through a variety of methods, including the reaction of epoxides with amines, the reaction of halides with nitrenes, and the reaction of alkenes with nitrous oxide. The most commonly used method for synthesizing aziridine is the reaction of epoxides with amines. This method involves the nucleophilic attack of an amine on the epoxide ring, resulting in the formation of an aziridine ring.
Applications De Recherche Scientifique
Aziridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of nitrogen-containing compounds. Aziridine is also used in the development of new drugs, as it can act as a pharmacophore and bind to specific receptors in the body. Additionally, aziridine is used in the synthesis of polymers, as it can undergo ring-opening polymerization to form polyaziridines.
Propriétés
Numéro CAS |
121676-02-6 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
aziridin-1-yl(1-tetracyclo[3.2.0.02,7.04,6]heptanyl)methanone |
InChI |
InChI=1S/C10H11NO/c12-9(11-1-2-11)10-5-3-4-6(7(4)10)8(5)10/h4-8H,1-3H2 |
Clé InChI |
MBYSFJUHJYTNRY-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)C23C4C2C5C3C5C4 |
SMILES canonique |
C1CN1C(=O)C23C4C2C5C3C5C4 |
Synonymes |
Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



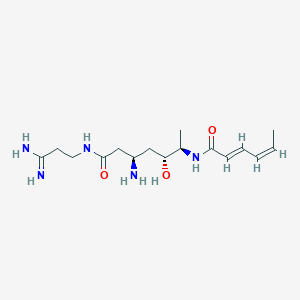
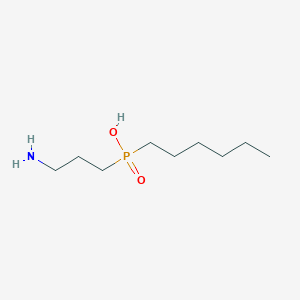


![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)
![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)
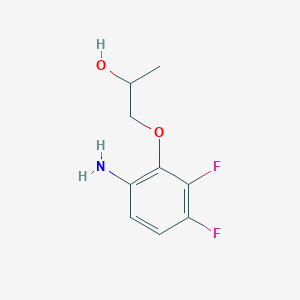
![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)
